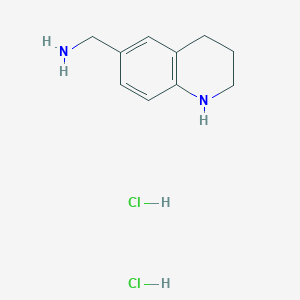
(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-(9H-Purin-6-il)vinil)morfolina es un compuesto químico que presenta un anillo de morfolina unido a una base de purina a través de un grupo vinílico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-4-(2-(9H-Purin-6-il)vinil)morfolina típicamente implica la reacción de un derivado de purina con un derivado de morfolina bajo condiciones específicas. Un método común implica el uso de una reacción de vinilación, donde la base de purina se funcionaliza con un grupo vinílico antes de ser acoplada con morfolina. Las condiciones de reacción a menudo incluyen el uso de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF) para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de (E)-4-(2-(9H-Purin-6-il)vinil)morfolina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción consistente. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía, también se puede emplear para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-4-(2-(9H-Purin-6-il)vinil)morfolina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo vinílico puede oxidarse para formar un epóxido o un diol.
Reducción: El grupo vinílico puede reducirse a un grupo etilo.
Sustitución: El anillo de morfolina puede experimentar reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el ácido m-cloroperbenzoico (mCPBA) o el tetróxido de osmio (OsO4) se pueden usar en condiciones suaves.
Reducción: La hidrogenación catalítica usando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4) se puede emplear.
Sustitución: Nucleófilos como aminas o tioles se pueden usar en presencia de una base como el hidruro de sodio (NaH).
Productos Principales
Oxidación: Epóxidos o dioles.
Reducción: Derivados etil-sustituidos.
Sustitución: Diversos derivados de morfolina sustituidos.
Aplicaciones Científicas De Investigación
(E)-4-(2-(9H-Purin-6-il)vinil)morfolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con ácidos nucleicos y proteínas.
Medicina: Se investiga por su potencial como agente antiviral o anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (E)-4-(2-(9H-Purin-6-il)vinil)morfolina involucra su interacción con dianas moleculares como enzimas y receptores. La base de purina puede imitar nucleótidos naturales, permitiendo que el compuesto interfiera con procesos biológicos como la replicación del ADN y la síntesis de proteínas. El grupo vinílico y el anillo de morfolina pueden mejorar la afinidad de unión y la especificidad del compuesto para sus objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
- (E)-N-Metil-2-(9H-purin-6-il)etenamina
- N-(9H-purin-6-il) Benzamida
Unicidad
(E)-4-(2-(9H-Purin-6-il)vinil)morfolina es única debido a la presencia del anillo de morfolina, que puede conferir estabilidad química y actividad biológica adicionales en comparación con otros derivados de purina. El grupo vinílico también permite una mayor funcionalización, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H13N5O |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-[(E)-2-(7H-purin-6-yl)ethenyl]morpholine |
InChI |
InChI=1S/C11H13N5O/c1(2-16-3-5-17-6-4-16)9-10-11(14-7-12-9)15-8-13-10/h1-2,7-8H,3-6H2,(H,12,13,14,15)/b2-1+ |
Clave InChI |
VQGKOQLCTIMMLV-OWOJBTEDSA-N |
SMILES isomérico |
C1COCCN1/C=C/C2=C3C(=NC=N2)N=CN3 |
SMILES canónico |
C1COCCN1C=CC2=C3C(=NC=N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11876990.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)




![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)

![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)
![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)

